Ridaforolimus is a non-prodrug analog of rapamycin, specifically designed with improved aqueous solubility, stability, and affinity for its target [1] [2]. Its mechanism is centered on the precise inhibition of the mTOR kinase.
The diagram below illustrates the core signaling pathway affected by this compound.
This compound inhibits mTORC1, blocking key downstream signals that drive cancer cell growth and angiogenesis.
The therapeutic potential of this compound is supported by data from both preclinical models and clinical trials across various cancer types.
The following table summarizes key clinical findings and safety data for this compound across different cancer types from the search results.
| Cancer Type | Regimen | Key Efficacy Findings | Common & Notable Adverse Events (AEs) |
|---|---|---|---|
| Advanced Sarcomas | Single-agent (40 mg QD × 5 days/week) [5] [6] | 29% clinical benefit rate; 2% partial response rate in STS [5] | Mucositis, myelosuppression (dose-limiting) [5] |
| Metastatic Sarcoma (Post-Chemo) | Single-agent (40 mg QD × 5 days/week) [6] | Statistically significant delay in tumor progression (Phase III) [6] | - |
| Endometrial Cancer | Single-agent (IV 12.5 mg or oral 40 mg) [1] [2] [6] | Considerable anti-tumor activity and disease stabilization (Phase II) [6] | - |
| Taxane-Treated CRPC | Single-agent (50 mg IV weekly) [7] | No objective response; 47.4% achieved stable disease (Phase II) [7] | Generally well tolerated; mild to moderate severity AEs [7] |
| HER2+ Breast Cancer | This compound + Trastuzumab [6] | Median PFS of 5.4 months in trastuzumab-resistant mBC [6] | Stomatitis (59%), diarrhea (27%), rash (27%) [6] |
| Various Solid Tumors | This compound + Vorinostat [3] | Disease stabilization in papillary RCC [3] | Thrombocytopenia (dose-limiting) [3] |
For researchers designing studies with this compound, several factors are worth noting:
This compound represents a well-characterized mTOR inhibitor with a solid mechanistic foundation. Its most promising application appears to be in combination regimens, where it can help overcome resistance to targeted therapies and chemotherapy.
The PI3K/AKT/mTOR (PAM) pathway is a crucial regulator of cell survival, growth, and proliferation, and is one of the most frequently activated signaling pathways in human cancer [1]. Ridaforolimus is a non-prodrug rapalog that specifically inhibits the mTORC1 complex [2].
The diagram below illustrates the core PI3K/AKT/mTOR pathway and the specific action point of this compound.
This compound inhibits mTORC1 by forming a complex with FKBP12, blocking downstream signals for cell growth.
This compound forms a complex with FKBP12, which binds to and directly inhibits the mTORC1 complex [2]. This inhibition suppresses the phosphorylation of key downstream effector proteins: p70S6 kinase (S6K) and 4E-BP1, ultimately disrupting processes essential for cancer cell proliferation and survival [3] [2].
The clinical development of this compound has been explored in various cancers, both as a single agent and in combination therapy.
Selected Clinical Trials of this compound as a Single Agent
| Tumor Type | Dosing Regimen | Key Efficacy Findings | Study Details |
|---|---|---|---|
| Advanced Solid Tumors (Chinese patients) | 40 mg, orally, once daily × 5 days/week | Demonstrated disease stabilization; potential to halt tumor progression rather than induce shrinkage [2]. | Open-label, single-center PK study [2]. |
| Soft Tissue and Bone Sarcomas | 40 mg, orally, once daily × 5 days/week | Modest statistically significant delay in tumor progression [2] [4]. | Phase III randomized trial [2]. |
| Advanced Endometrial Carcinoma | 40 mg, orally, once daily × 5 days/week / 12.5 mg IV, once daily × 5 days, every 2 weeks | Showed modest anti-tumor activity and was reasonably tolerated [2] [4]. | Phase II trials (open-label, single-arm) [2]. |
| Refractory Pediatric Solid Tumors | 8-16 mg/m², orally, once daily × 5 days/week | Orally bioavailable and well tolerated, indicating a promising therapeutic option [4]. | Phase I study (international, open-label) [2] [4]. |
Selected Combination Therapy Trials with this compound
| Combination Partners | Tumor Type | Key Efficacy Findings | Study Details |
|---|---|---|---|
| Trastuzumab | HER2-positive Metastatic Breast Cancer | Median PFS: 5.4 months; demonstrated antitumor activity in trastuzumab-resistant patients [4]. | Phase IIb trial (n=34) [4]. |
| Dalotuzumab & Exemestane | Postmenopausal ER+ Breast Cancer | Median PFS: 23.3 weeks (triple therapy) vs. 31.9 weeks (this compound + exemestane); triple therapy did not improve PFS [4]. | Randomized Phase II trial [4]. |
| Ponatinib, Bicalutamide, MK-2206, MK-0752, Taxanes | Various Advanced Solid Tumors | Explored to overcome resistance or enhance efficacy; outcomes vary by combination and cancer type [2]. | Various Phase I/II trials [2]. |
For researchers designing experiments with this compound, key methodological details and pathway analysis points are critical.
Key Experimental Protocols from Literature
The flowchart below outlines a potential workflow for evaluating this compound in a preclinical study.
A proposed workflow for preclinical evaluation of this compound, from in vitro testing to in vivo validation.
This compound is a defined mTORC1 inhibitor with demonstrated clinical activity in specific solid tumors, particularly sarcomas and endometrial cancer. Its efficacy is often characterized by disease stabilization rather than tumor regression. A prominent challenge in targeting the PAM pathway is feedback activation and inherent resistance, making combination therapies a critical area of ongoing research.
| Cancer Type / Model | Treatment Groups | Key Findings | Proposed Mechanism & Notes |
|---|---|---|---|
| Endometrial Cancer (FGFR2 mutant xenograft) [1] | Ponatinib, Ridaforolimus, Combination | Combination superior to either monotherapy; induced tumor regression | Synergistic dual-pathway inhibition: Ponatinib targets FGFR2, this compound inhibits mTOR; effective against tumors with dual pathway dysregulation. |
| Sarcoma & Endometrial Cancer (Xenograft models) [2] | This compound monotherapy | Potent antitumor activity | Associated with inhibition of mTOR signaling (e.g., reduced phospho-S6 levels). |
| Solid Tumors (Lung adenocarcinoma LXFA629 xenograft) [3] | Dalotuzumab, this compound, Combination | Enhanced pathway inhibition and antitumor effect vs monotherapies | Blocks compensatory feedback: mTOR inhibition activates IGF1R signaling; adding Dalotuzumab (anti-IGF1R) prevents this escape mechanism. |
Here are the methodologies for the key in vivo experiments cited above.
This protocol is designed to test the synergistic effect of targeting FGFR2 and mTOR simultaneously [1].
This study assessed the fundamental efficacy and mechanism of this compound [2].
This compound is a non-prodrug rapalog that acts as a selective mTOR inhibitor [4] [5]. Its mechanism can be summarized as follows:
This compound inhibits mTORC1, impacting key cellular processes. This can trigger compensatory IGF1R signaling, a resistance mechanism addressed in combination therapies [4] [3].
The preclinical data underscores several strategic considerations for developing this compound:
Ridaforolimus is a potent and selective mammalian target of rapamycin (mTOR) inhibitor [1] [2]. It is a rapamycin analog that does not function as a prodrug [1].
Its mechanism mirrors that of rapamycin: this compound first binds to the intracellular protein FKBP12 [3]. This drug-protein complex then allosterically inhibits mTOR complex 1 (mTORC1) [3] [4]. This inhibition blocks the phosphorylation of key downstream effector proteins involved in cell growth and proliferation, such as ribosomal protein S6 and 4E-BP1 [5] [3]. The following diagram illustrates this pathway and the inhibitory site of this compound.
Diagram: this compound inhibits mTORC1 by forming a complex with FKBP12, thereby blocking downstream signals for cell growth.
The tables below summarize the key potency data for this compound from biochemical, cellular, and in vivo studies.
Table 1: Direct Target Inhibition and Cellular Efficacy
| Assay Type | Target / Process | Cell Line / System | Reported IC₅₀ / EC₅₀ | Source |
|---|---|---|---|---|
| Biochemical | mTOR Kinase | HT-1080 Fibrosarcoma | 0.2 nM | [5] [1] [2] |
| Cell-Based | S6 Phosphorylation | HT-1080 Fibrosarcoma | 0.2 nM | [5] [1] [2] |
| Cell-Based | 4E-BP1 Phosphorylation | HT-1080 Fibrosarcoma | 5.6 nM | [5] [2] |
| Cell-Based | Cell Proliferation | HT-1080 Fibrosarcoma | 0.5 nM (EC₅₀) | [5] [2] |
| Cell-Based | VEGF Production | Endothelial Cells | 0.1 nM (EC₅₀) | [6] [3] |
Table 2: Antiproliferative Activity in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported Potency (IC₅₀ / Imax) | Source |
|---|---|---|---|
| Sarcoma Panel | Various Sarcomas | 0.7 - 10 nM (IC₅₀) | [7] |
| Prostate Cancer Panel | Prostate Cancer | Varied; greatest sensitivity in PTEN-null lines | [8] |
| HCT-116 | Colon Cancer | Demonstrated sensitivity (broad panel) | [5] [6] |
| MCF7 | Breast Cancer | Demonstrated sensitivity (broad panel) | [5] [6] |
| PC-3 | Prostate Cancer | Demonstrated sensitivity (broad panel) | [5] [6] |
| A549 | Lung Cancer | Demonstrated sensitivity (broad panel) | [5] [6] |
| PANC-1 | Pancreatic Cancer | Demonstrated sensitivity (broad panel) | [5] [6] |
Here are standard methodologies used to determine the IC₅₀ of this compound in cellular models.
This protocol assesses the inhibition of downstream mTOR phosphorylation [1] [6].
This protocol measures the anti-proliferative effect of this compound [8].
Beyond its use as a selective mTORC1 probe, this compound shows promise in combination therapies.
The table below summarizes key quantitative findings on p-4E-BP1 and pS6 inhibition from clinical trials of ridaforolimus.
| Tissue / Sample Type | Biomarker Analyzed | Level of Inhibition | Dosing Context | Citation |
|---|---|---|---|---|
| Peripheral Blood Mononuclear Cells (PBMCs) | p-4E-BP1 | Median of >96% inhibition within 1 hour post-dose | IV, once daily for 5 days, every 2 weeks | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | p-4E-BP1 | Median of >80% reduction 4 hours post-dose | IV, 12.5 mg or 15 mg once daily for 4 days | [2] |
| Skin | p-4E-BP1 & pS6 | Evidence of inhibition (persistence varied) | IV, once daily for 5 days, every 2 weeks | [1] [3] |
| Tumor (Malignant Glioma) | pS6 | Reduced levels in resected brain specimens | IV, 4 days prior to surgical resection | [2] |
| Tumor (Various Solid Tumors) | p-4E-BP1 & pS6 | Reduction in levels observed | Various dosing regimens | [3] [4] |
The assessment of p-4E-BP1 and pS6 in clinical trials involves specific methodologies for sample collection, processing, and analysis.
The biomarkers p-4E-BP1 and pS6 are direct downstream effectors of the mTORC1 complex. The following diagram illustrates the signaling pathway and where this compound acts.
The following diagram illustrates the core mTOR signaling pathway and the points of intervention for ridaforolimus and DEPTOR.
core mTOR signaling pathway and drug intervention
This compound as an mTOR Inhibitor: this compound is a non-prodrug rapalog (a rapamycin derivative) designed with improved aqueous solubility, stability, and affinity for mTOR compared to its parent compound [1]. It acts by forming a complex with the intracellular protein FKBP12. This complex then specifically binds to and inhibits mTOR Complex 1 (mTORC1) [2].
The Role of DEPTOR in mTOR Signaling: DEPTOR (DEP-domain-containing mTOR-interacting protein) is an integral component of both mTORC1 and mTORC2, acting as a natural endogenous inhibitor of the mTOR kinase [3]. It directly binds to mTOR, reducing its activity [4] [3]. Cancer cells sometimes exploit high DEPTOR levels to suppress mTORC1 activity, which paradoxically lifts the negative feedback on the PI3K/AKT pathway and promotes cell survival [5] [3].
Functional Interplay: this compound and DEPTOR represent two distinct modes of mTOR inhibition—one pharmacological and one physiological. By inhibiting mTORC1, this compound can influence the expression and stability of DEPTOR through a negative feedback loop [3]. Disrupting the DEPTOR-mTOR interaction is being explored as a novel therapeutic strategy, as it could prevent DEPTOR's pro-survival effects in certain cancers [5].
The following tables summarize key clinical trial findings for this compound.
Table 1: Single-Agent this compound in Advanced Solid Tumors (Phase I/IIa Trial) [6]
| Parameter | Summary Findings |
|---|---|
| Patient Population | 147 patients with metastatic or unresectable solid tumors refractory to therapy (85 with sarcoma). |
| Recommended Regimen | 40 mg, orally, once daily for 5 days per week. |
| Most Common Dose-Limiting Toxicity (DLT) | Stomatitis (inflammation of the mouth). |
| Pharmacokinetics | Nonlinear, with a terminal half-life of ~42 hours. |
| Clinical Benefit Rate | 24.5% for all patients (27.1% for sarcoma patients), defined as complete response, partial response, or stable disease for ≥4 months. |
Table 2: Selected Combination Therapy Trials [1] [7]
| Combination Partner | Cancer Type(s) Studied | Key Findings / Rationale |
|---|---|---|
| Vorinostat (HDAC inhibitor) | Advanced renal cell carcinoma (RCC) and other solid tumors. | The combination was tolerable. Maximum tolerated dose (MTD) was this compound 20 mg/day (5 days/week) + vorinostat 100 mg twice daily (3 days/week). Two papillary RCC patients had prolonged disease control (>1 year) [7]. |
| Ponatinib, Dalotuzumab, etc. | Endometrial, prostate, breast cancer, and other solid tumors. | Various combinations explored to overcome resistance or target multiple pathways simultaneously. Trials employed diverse dosing schedules [1]. |
Research into the DEPTOR-mTOR axis involves specific structural and computational techniques.
Structure-Steered Screening for Disruptive Molecules [5] A published study aimed to find small molecules that disrupt the DEPTOR-mTOR interaction using this workflow:
The foundational phase I/IIa trial for oral ridaforolimus was a multicenter, open-label, non-randomized dose-escalation study [1] [2].
Stomatitis was the most common dose-limiting toxicity (DLT) [1]. The dosing regimen of 40 mg once daily for 5 days per week (QD×5/week) was selected as it provided the best combination of cumulative dose, dose density, and cumulative exposure, and was recommended for subsequent clinical development [1].
The pharmacokinetic profile was nonlinear, with a terminal half-life of approximately 42.0 hours for the 40 mg QD×5 dose [1].
The clinical benefit rate—defined as complete response, partial response, or stable disease for ≥4 months—was 24.5% for all patients and 27.1% for patients with sarcoma [1].
Subsequent phase I trials investigated this compound in combination with other anticancer agents. The summarized data and designs are presented in the table below.
Table 1: Summary of Phase I this compound Combination Trials
| Combination Partner | Trial Objective | Recommended Phase II Dose | Key DLTs & Notable Toxicities | Efficacy Observations |
|---|
| Paclitaxel & Carboplatin [3] | Establish MTD and schedule of oral this compound with standard doses of paclitaxel (175 mg/m²) and carboplatin (AUC 5-6). | this compound: 30 mg (Days 1-5 & 8-12) Paclitaxel: 175 mg/m² (Day 1) Carboplatin: AUC 5 mg/mL/min (Day 1) on a 21-day cycle. | Neutropenia, sepsis, mucositis, thrombocytopenia. | 9/18 evaluable patients (50%) achieved a partial response; 6 (33%) had stable disease. | | Bevacizumab [4] | Evaluate safety and feasibility of combining this compound with the VEGF inhibitor bevacizumab. | this compound: 40 mg QDx5/week with standard bevacizumab (10 mg/kg Q2wk or 15 mg/kg Q3wk). | Mucosal inflammation, anorexia. Serious adverse events included bowel perforation, often in patients with abdominal tumors and prior radiotherapy. | No objective responses; 65% of patients achieved stable disease. |
The following methodology was commonly used across the cited phase I trials [1] [4] [3].
To confirm target engagement and downstream inhibition of the mTOR pathway, the following protocols were implemented [5].
This compound is a synthetic, non-prodrug analog of rapamycin with ultra-potent and selective mTOR inhibitory activity (IC₅₀ = 0.2 nM) [5] [6]. It specifically forms a complex with the FKBP12 protein, which then binds to and inhibits the mTOR complex 1 (mTORC1). This leads to the downregulation of the PI3K/AKT/mTOR pathway [5].
The following diagram illustrates the key signaling pathway affected by this compound and its cellular consequences.
Diagram 1: this compound inhibits the mTORC1 pathway, affecting key cellular processes. By binding to FKBP12 and subsequently inhibiting mTORC1, this compound blocks the phosphorylation of downstream effectors S6 and 4E-BP1. This leads to the suppression of cell cycle progression, protein synthesis, and angiogenesis [5] [6].
The successful execution of a phase I trial with this compound requires careful patient management and monitoring. The workflow below outlines the key stages from screening to efficacy assessment.
Diagram 2: Workflow for a phase I this compound trial, illustrating the key stages from patient enrollment through treatment and evaluation [1] [3].
The phase I clinical trials of this compound successfully established a foundation for its further development. The 40 mg once daily for 5 days per week schedule was identified as the recommended monotherapy dose due to its acceptable safety and favorable PK/PD profile [1]. Furthermore, protocols for combining it with cytotoxic chemotherapy (paclitaxel/carboplatin) and targeted agents (bevacizumab) were defined, though combination-specific toxicities like neutropenia and bowel perforation necessitate careful patient selection and monitoring [4] [3].
The consistent observation of disease stabilization across trials highlights the cytostatic potential of mTOR inhibition with this compound, making it a valuable agent for further research in maintenance therapy or combination strategies for sarcomas and other solid tumors.
This compound is an oral mammalian target of rapamycin (mTOR) inhibitor. When combined with the cytotoxic agents paclitaxel and carboplatin, it has shown antineoplastic activity in patients with advanced solid tumors, with a safety profile that has no unanticipated toxicities [1] [2]. The rationale for this combination lies in the broad activity of paclitaxel and carboplatin across many cancers, and the potential for additive or synergistic effects when paired with a targeted mTOR inhibitor [1] [3].
The following regimen was established as the recommended phase II protocol based on a phase I trial (NCT01256268) [1] [2]:
Premedication with steroids, antiemetics, and antihistamines before paclitaxel and carboplatin infusion is required [1].
The diagram below illustrates the synergistic mechanism of this combination therapy.
The combination therapy had a manageable safety profile. The most common adverse events (AEs) were primarily hematological, consistent with the known effects of paclitaxel and carboplatin [1] [2]. The table below summarizes the key safety information.
| Category | Details | Citation |
|---|---|---|
| Most Common Adverse Events | Neutropenia, anemia, thrombocytopenia, fatigue, alopecia, nausea, pain, leukopenia. | [1] [2] |
| Observed Dose-Limiting Toxicities (DLTs) | Neutropenia, sepsis, mucositis, thrombocytopenia. | [1] |
| Dose Modification Rules | A predefined alternate schedule (Days 1-5 & 8-12) was used to manage DLTs, primarily hematological. | [1] |
In the phase I trial, 18 patients were evaluable for response after completing at least two cycles of therapy [1] [2]. The outcomes are summarized in the table below.
| Efficacy Parameter | Result | Citation |
|---|---|---|
| Median Tumor Measurement | 25% decrease | [1] |
| Best Overall Response | [1] [2] | |
| - Partial Response (PR) | 9 patients (50%) | |
| - Stable Disease (SD) | 6 patients (33%) | |
| - Progressive Disease (PD) | 3 patients (17%) | |
| Patients with ≥4 Cycles | 13 patients | [1] |
This section provides a detailed methodology for the administration and monitoring of this combination therapy as implemented in the phase I trial [1].
The standard oral administration schedule for this compound in clinical trials is 40 mg once daily for 5 consecutive days, followed by 2 days off each week (often denoted as QDx5/week), repeated in 28-day cycles [1] [2] [3]. This schedule was established to optimize tolerability while maintaining therapeutic efficacy.
An earlier intravenous (IV) formulation was also studied, typically administered at 12.5 mg as a 30-minute IV infusion, once daily for 5 consecutive days every 2 weeks (within a 28-day cycle) [4] [5]. The table below summarizes the primary dosing regimens.
| Formulation | Recommended Dose & Schedule | Cycle Duration | Key Clinical Context |
|---|---|---|---|
| Oral | 40 mg, once daily for 5 consecutive days, then 2 days off [1] [2] [3] | 28-day cycles | Metastatic soft-tissue and bone sarcomas (maintenance); advanced endometrial cancer; other solid tumors |
| Intravenous (IV) | 12.5 mg, 30-min IV infusion, once daily for 5 days every 2 weeks [4] [5] | 28-day cycles | Early-phase trials across various advanced malignancies |
This compound is a non-prodrug rapalog and a selective inhibitor of the mammalian target of rapamycin (mTOR) [1] [3]. It specifically forms a complex with FKBP12, which then directly binds to and inhibits mTOR complex 1 (mTORC1). This inhibition leads to downstream effects on critical cellular processes [1] [3].
The following diagram illustrates the key signaling pathway affected by this compound:
The inhibition of mTORC1 by this compound leads to:
The 5-days-on, 2-days-off oral schedule has been evaluated across numerous cancer types, both as a single agent and in combination therapy. Key clinical evidence is summarized below.
| Cancer Type | Phase | Regimen | Primary Endpoint Results | Key Findings & References |
|---|---|---|---|---|
| Soft Tissue & Bone Sarcoma | Phase III | Oral, 40 mg QDx5/week vs. Placebo | Improved PFS [4] | Maintenance therapy after chemo; basis for regulatory filing [4] |
| Endometrial Cancer | Phase II | IV, 12.5 mg QDx5 every 2 weeks | Single-agent activity [4] | Met primary endpoint; active in metastatic disease [4] |
| Endometrial Cancer | Phase II | Oral, 40 mg QDx5/week | N/A | Activity in recurrent/metastatic setting [1] |
| Prostate Cancer | Phase II | Oral, 40 mg QDx5/week + Bicalutamide | PSA response [4] | Combination therapy vs. placebo + bicalutamide [4] |
| Advanced Solid Tumors | Phase I | Oral, 40 mg QDx5/week + Bevacizumab | Stable Disease (65%) [2] | Prolonged disease stabilization; RP2D established [2] |
| Head & Neck Cancer | Phase I | Oral, 20 mg QDx5/week + MK-0752 | CR/PR (13%) [6] | Combination with Notch inhibitor; activity in HNSCC [6] |
The 5-days-on, 2-days-off schedule helps mitigate some of the characteristic class effects of mTOR inhibitors. Key adverse events (AEs) from clinical trials include [6] [2]:
The intermittent "40 mg oral, 5 days on/2 days off" schedule is a well-characterized and practical regimen for this compound administration, which helps balance anti-tumor efficacy with manageable toxicity. Future research may further define its utility in combination with other targeted agents across a broader spectrum of malignancies.
The therapeutic strategy of combining ridaforolimus (mTOR inhibitor), dalotuzumab (IGF-1R monoclonal antibody), and exemestane (aromatase inhibitor) is grounded in addressing a key mechanism of endocrine resistance in estrogen receptor-positive (ER+) breast cancer.
The diagram below illustrates this signaling pathway and the sites of therapeutic intervention.
Two pivotal phase II clinical trials evaluated the efficacy of the this compound-dalotuzumab-exemestane (R/D/E) combination in postmenopausal women with ER+, HER2- advanced breast cancer that had progressed on prior non-steroidal aromatase inhibitor therapy. [3] [4] The primary endpoint for both studies was Progression-Free Survival (PFS).
The table below summarizes the key efficacy outcomes from these trials, providing a direct comparison between the treatment regimens.
| Trial Design & Registration | Treatment Arms | Dosing Regimen | Median PFS (Weeks) | Hazard Ratio (HR) for PFS | Objective Response Rate (ORR) |
|---|
| NCT01605396 [3] [1] [5] Randomized, open-label, phase II N=80; Ki67 ≥15% | this compound + Dalotuzumab + Exemestane (R/D/E) | this compound: 10 mg oral, 5 days/week Dalotuzumab: 10 mg/kg IV weekly Exemestane: 25 mg oral daily | 23.3 | 1.18 (80% CI: 0.81-1.72) P = 0.565 | Not Specified | | | this compound + Exemestane (R/E) | this compound: 30 mg oral, 5 days/week Exemestane: 25 mg oral daily | 31.9 | | Not Specified | | NCT01234857 [4] Randomized, multicenter, phase II N=62; Stratified by Ki67 | this compound + Dalotuzumab | this compound: 30 mg oral, 5 days/week Dalotuzumab: 10 mg/kg IV weekly | 21.4 | 1.00 vs. Exemestane P = 0.5 | Similar to Exemestane | | | Exemestane (Control) | Exemestane: 25 mg oral daily | 24.3 | | |
The safety data from these trials revealed distinct toxicity profiles, which were critical in understanding the feasibility of the combination and the impact of dose modifications.
The table below summarizes the incidence of key adverse events (AEs) reported in the NCT01605396 trial. [3] [1]
| Adverse Event (Grade 3-5) | This compound + Dalotuzumab + Exemestane (R/D/E) (n=39) | This compound + Exemestane (R/E) (n=40) | | :--- | :--- | :--- | | Any Grade 3-5 Adverse Event | 59.0% | 67.5% | | Stomatitis | 76.9% | 95.0% | | Pneumonitis | 5.1% | 22.5% | | Hyperglycemia | 28.2% | 27.5% |
For researchers seeking to build upon these clinical findings, the following outlines the key methodological details from the trials and supporting preclinical studies.
The clinical data consistently demonstrate that adding dalotuzumab to the backbone of this compound and exemestane did not improve progression-free survival in patients with advanced, endocrine-resistant ER+ breast cancer. [3] [4] The combination was therefore not pursued further in this setting.
Key implications for future drug development include:
This compound (formerly known as deforolimus, AP23573, or MK-8669) is a potent, selective mammalian target of rapamycin (mTOR) inhibitor that represents a significant advancement in targeted cancer therapy. As a non-prodrug analog of rapamycin, this compound specifically inhibits mTOR, a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival through integration of intracellular signals. The mTOR pathway is normally regulated by receptor tyrosine kinases that activate the phosphatidylinositol-3-kinase (PI3K)/Akt pathway, which is frequently dysregulated in many malignancies through gene mutations or overexpression of key pathway components [1] [2].
The therapeutic targeting of mTOR with this compound has demonstrated broad antitumor activity across various human tumor cell lines in vitro and tumor xenograft models in vivo. This compound has shown particular promise in the treatment of sarcomas, with the phase 3 SUCCEED trial demonstrating that maintenance therapy with this compound significantly improved progression-free survival compared to placebo in patients with advanced soft tissue and bone sarcomas who had benefited from prior cytotoxic chemotherapy [1]. The molecular rationale for this compound therapy stems from its ability to inhibit mTOR function, leading to antiproliferative, antiangiogenic, and proapoptotic consequences in cancer cells with dysregulated PI3K/Akt/mTOR signaling [3].
This compound demonstrates nonlinear pharmacokinetics with less than proportional increases in Day 1 blood AUC0-∞ and Cmax, particularly at doses exceeding 40 mg [4]. The terminal half-life estimate of this compound when administered at 40 mg QD × 5 days/week is approximately 42.0 hours, with a mean half-life generally ranging between 30-60 hours across studies [4]. This prolonged half-life supports intermittent dosing regimens that maintain therapeutic exposure while potentially mitigating cumulative toxicity.
The metabolic pathway of this compound primarily involves CYP3A4 enzymes (and to a lesser extent CYP3A5 and CYP2C8), similar to other mTOR inhibitors [3]. Unlike temsirolimus, this compound is not a prodrug for sirolimus, and plasma concentrations of sirolimus remain below 1% that of this compound after administration [3]. A dedicated QTc study demonstrated that even a single supratherapeutic 100 mg dose of this compound does not cause clinically meaningful prolongation of the QTcF interval, suggesting a favorable cardiac safety profile with low likelihood of delayed ventricular repolarization [1].
This compound exerts its antitumor effects through potent inhibition of mTOR signaling, leading to downstream modulation of key cellular processes. Pharmacodynamic analyses from clinical trials have demonstrated that this compound significantly reduces levels of phosphorylated downstream effectors of mTOR, including p4E-BP1 (median reduction >80% from baseline by 4 hours after dosing) and pS6 in peripheral blood mononuclear cells and tumor tissue [5] [2]. Additionally, treatment with this compound increases nuclear staining for p27kip1, a protein that functions as a cell cycle inhibitor [5].
Notable pharmacodynamic observations include a significant association between percent change in tumor size and AUC (P = 0.015) observed in phase I trials [3]. Additionally, changes in serum metabolic parameters have been observed, with a significant correlation between maximum change in cholesterol within the first two treatment cycles and change in tumor size (r = -0.38; P = 0.029), suggesting potential utility as a pharmacodynamic biomarker of drug activity [3].
The determination of Maximum Tolerated Dose (MTD) for this compound has been evaluated across multiple clinical trials employing different administration schedules and patient populations. The dose-limiting toxicity (DLT) profile has been consistently characterized, with stomatitis emerging as the most common DLT across studies [4]. The following table summarizes the MTD findings from key monotherapy trials:
Table 1: MTD Determination in this compound Monotherapy Studies
| Population | Administration Route | Dosing Schedule | MTD | Key DLTs | Reference |
|---|---|---|---|---|---|
| Adults with advanced solid tumors | Intravenous | 5 consecutive days every 2 weeks | 75 mg weekly | Mucositis | [3] |
| Adults with metastatic solid tumors | Oral | 7 different continuous/intermittent regimens | 40 mg QD × 5 days/week | Stomatitis | [4] |
| Pediatric patients (6 to <18 years) with advanced solid tumors | Oral | 5 consecutive days/week in 28-day cycles | Not reached; RP2D: 33 mg/m² | Grade 3 increased ALT (1 patient at 33 mg/m²) | [6] [2] |
| Adults with progressive malignant glioma | Intravenous | 4 days pre-surgery, then 5 consecutive days every 2 weeks | Not determined (study suspended) | No DLTs observed | [5] |
For the oral formulation in adults, the 40 mg QD × 5 days/week regimen was identified as providing the optimal combination of cumulative dose, dose density, and cumulative exposure, and was therefore recommended as the dosing regimen for subsequent clinical development [4]. In pediatric populations, the Recommended Phase 2 Dose (RP2D) was established at 33 mg/m² administered orally for 5 consecutive days per week, which exceeds the adult equivalent RP2D when calculated by body surface area [6] [2].
Combination regimens targeting complementary signaling pathways have been explored to enhance therapeutic efficacy. The following table summarizes MTD findings from key combination therapy trials:
Table 2: MTD Determination in this compound Combination Therapy Studies
| Combination Agent | Patient Population | This compound Schedule | Combination Agent Dose | MTD | Key DLTs | Reference |
|---|---|---|---|---|---|---|
| MK-0752 (Notch inhibitor) | Advanced solid tumors | 5 days/week | 1800 mg weekly | 20 mg daily + 1800 mg weekly MK-0752 | Grade 3 stomatitis, diarrhea, asthenia | [7] [8] |
| MK-2206 (Akt inhibitor) | Advanced malignancies | 5 days/week | 90 mg weekly | 10 mg/d + 90 mg/wk MK-2206 | Grade 3 rash | [9] |
The combination of this compound with MK-0752 demonstrated promising activity in head and neck squamous cell carcinoma (HNSCC), with one complete response, one partial response, and one patient with stable disease ≥6 months observed in the 15 HNSCC patients enrolled [7]. However, this combination was associated with significant toxicity, with 42% of patients experiencing Grade 3 drug-related adverse events at the MTD [8]. In contrast, the combination of this compound with MK-2206 showed improved tolerability and promising activity in heavily pretreated patients with biomarker-selected breast cancer [9].
The safety profile of this compound is characterized by a predictable set of class-effect toxicities consistent with mTOR inhibition. Across clinical trials, the most frequently observed treatment-related adverse events include stomatitis, diarrhea, fatigue, thrombocytopenia, hypertriglyceridemia, hypercholesterolemia, anemia, rash, decreased appetite, and elevated transaminases [7] [6] [2]. The majority of these events are manageable grade 1-2 toxicities with appropriate supportive care and dose modifications when necessary.
In the phase I trial of this compound in pediatric patients, the most common treatment-related adverse events (frequency ≥40%) were stomatitis (grade 1-2), thrombocytopenia, hypertriglyceridemia, increased alanine aminotransferase, fatigue, hypercholesterolemia, anemia, and increased aspartate aminotransferase [6] [2]. Similarly, in combination with MK-0752, the most common drug-related adverse events at the MTD were diarrhea (32%), stomatitis (32%), and decreased appetite (32%) [8].
Proactive management of adverse events is crucial for maintaining patients on therapy and achieving optimal outcomes. For stomatitis/mucositis, which represents the most common DLT, recommended strategies include:
For metabolic abnormalities such as hyperglycemia, hypertriglyceridemia, and hypercholesterolemia, baseline assessment and regular monitoring of fasting glucose and lipid panels are recommended, with initiation of appropriate medical management as needed. Hematologic toxicities such as thrombocytopenia and anemia typically respond to dose delays or reductions, with platelet transfusions reserved for significant bleeding associated with thrombocytopenia.
Based on comprehensive phase I/IIa testing of seven different continuous and intermittent dosing regimens, the optimal dosing schedule for oral this compound in adults was determined to be 40 mg once daily for 5 consecutive days each week [4]. This schedule provides the best combination of cumulative dose, dose density, and cumulative exposure while maintaining a manageable safety profile. Treatment cycles are typically 28 days in duration, with patients continuing therapy until disease progression, unacceptable toxicity, or withdrawal of consent [6] [2].
For pediatric patients (aged 6 to <18 years), the recommended phase 2 dose is 33 mg/m² administered orally for 5 consecutive days each week in 28-day cycles [6] [2]. This dose was determined to provide drug exposure exceeding adult target levels while maintaining a favorable safety profile in the pediatric population.
Dose modifications should be implemented based on the type and severity of observed toxicities, according to the following general principles:
The determination of MTD for this compound has employed standard phase I methodologies with specific considerations for targeted agents. The typical approach includes:
Dose-limiting toxicity is typically defined as any of the following events considered at least possibly related to this compound: grade 3 non-hematologic toxicity lasting >3 days despite optimal supportive care (with exceptions for self-limiting or medically controllable toxicities); any grade 4 non-hematologic toxicity; grade 4 neutropenia sustained >5 days; febrile neutropenia; thrombocytopenia <25,000/mm³; or inability to complete one dosing cycle due to treatment-related toxicity [3].
Comprehensive PK/PD profiling is essential throughout MTD determination studies. Recommended protocols include:
The integration of these PK/PD assessments with toxicity and efficacy data provides a comprehensive understanding of the therapeutic window and informs dose selection for subsequent phase II trials.
The following diagram illustrates the key components of the PI3K/AKT/mTOR signaling pathway and the site of this compound inhibition:
The following diagram outlines the standard experimental workflow for MTD determination in phase I clinical trials of this compound:
The determination of maximum tolerated dose for this compound has been extensively characterized across multiple clinical trials in diverse patient populations. The established MTD of 40 mg once daily for 5 consecutive days each week for adult patients with solid tumors represents the optimal balance between therapeutic exposure and manageable toxicity. The dose-limiting toxicities of stomatitis, fatigue, and metabolic disturbances are consistent with the known class effects of mTOR inhibitors and can be effectively managed with appropriate supportive care measures and dose modifications.
The recommended phase 2 dose of 33 mg/m² for pediatric patients provides drug exposure exceeding adult target levels while maintaining a favorable safety profile in this vulnerable population. For combination regimens, dose reductions of this compound are typically required to manage overlapping toxicities, as evidenced by the MTD of 20 mg daily when combined with MK-0752 and 10 mg daily when combined with MK-2206. Future directions for this compound development should focus on biomarker-driven patient selection and rational combination strategies based on the growing understanding of mTOR pathway biology and resistance mechanisms.
The provided evidence comes from a phase 1, multicenter, open-label study (NCT01431534) designed to determine the maximum tolerated dose (MTD) and RP2D of oral ridaforolimus in children [1] [2].
The study involved pediatric patients aged 6 to <18 years with advanced solid tumors. The dosing regimen and escalation scheme are summarized in the workflow below.
The study concluded that oral this compound was well-tolerated in pediatric patients. The most frequent treatment-related adverse events (AEs) were manageable and primarily Grade 1 or 2 in severity [1].
The table below summarizes the common treatment-related adverse events (occurring in ≥40% of patients) from the phase I study.
| Adverse Event | Grade (CTCAE) | Frequency |
|---|---|---|
| Stomatitis | 1-2 | ≥40% [1] |
| Thrombocytopenia | 1-2 | ≥40% [1] |
| Hypertriglyceridemia | 1-2 | ≥40% [1] |
| Increased Alanine Aminotransferase (ALT) | 1-2 | ≥40% [1] |
| Fatigue | 1-2 | ≥40% [1] |
| Hypercholesterolemia | 1-2 | ≥40% [1] |
| Anemia | 1-2 | ≥40% [1] |
| Increased Aspartate Aminotransferase (AST) | 1-2 | ≥40% [1] |
Only one dose-limiting toxicity (DLT) was observed during the study: a Grade 3 increase in alanine aminotransferase in one patient at the 33 mg/m² dose level [1].
This compound is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and angiogenesis via the PI3K/AKT pathway [1]. The rationale for investigating this compound in pediatric solid tumors is strong.
The diagram below illustrates the simplified signaling pathway and the mechanism of action of this compound.
Dysregulation of the PI3K/AKT/mTOR pathway is implicated in the tumorigenesis of several pediatric malignancies [1]. Preclinical evidence shows that mTOR inhibition can decrease VEGF expression and reduce tumor angiogenesis, suggesting a promising therapeutic strategy, particularly for sarcomas [1].
The table below summarizes the key combination therapies involving this compound based on recent clinical research.
| Combination Partner | Partner Drug Class | Primary Research Context | Key Findings / Rationale | Clinical Trial Phase |
|---|---|---|---|---|
| MK-2206 [1] | Akt inhibitor | Advanced solid tumors; biomarker-selected breast and prostate cancer | More complete PI3K/Akt/mTOR pathway blockade; promising activity in pretreated, biomarker-eligible breast cancer [1]. | Phase I |
| Ponatinib [2] [3] | Tyrosine kinase inhibitor (TKI) | Various cancers (as part of diverse drug combination explorations) [2] [3] | Specific outcomes not detailed in available data; listed among combinations explored in clinical trials. | Not Specified |
| Bicalutamide [2] [3] | Antiandrogen | Prostate cancer (as part of diverse drug combination explorations) [2] [3] | Specific outcomes not detailed in available data; listed among combinations explored in clinical trials. | Not Specified |
| Dalotuzumab, MK-0752, Taxanes [2] [3] | Anti-IGF-1R mAb, Notch inhibitor, Chemotherapy | Various solid tumors (as part of diverse drug combination explorations) [2] [3] | Specific outcomes not detailed in available data; listed among combinations explored in clinical trials. | Various |
This compound is a non-prodrug rapalog that specifically inhibits the mTOR pathway, a critical regulator of cell growth, metabolism, and proliferation [2] [3]. The following diagram illustrates the key pathways affected by this compound, particularly when used in combination with other targeted agents like MK-2206:
This diagram illustrates the following key mechanisms:
The most concrete protocol data available is for the combination of this compound and MK-2206 from a published Phase I trial [1]. The table below outlines the key design elements:
| Trial Aspect | Details from Phase I Study |
|---|---|
| Objective | Determine the dose-limiting toxicities (DLTs) and maximum tolerated dose (MTD) of the combination. |
| Patient Population | Patients with advanced solid tumors; included a biomarker-eligible cohort (e.g., ER+ breast cancer with specific signatures, PTEN-deficient prostate cancer). |
| Dosing Regimen (MTD) | This compound: 10 mg orally, once daily, 5 days per week. MK-2206: 90 mg orally, once per week [1]. | | Primary Endpoints | Safety, tolerability, and establishment of the MTD. | | Key Efficacy Findings | Partial responses observed in breast cancer patients with PI3K pathway dependence; some patients had durable stable disease [1]. |
Combination therapies often have distinct safety profiles. For the this compound and MK-2206 combination at the MTD, the most common adverse events reported were:
These events are consistent with the known profiles of mTOR and Akt inhibitors. Management of these adverse events, particularly stomatitis and rash, is crucial for maintaining patient quality of life and treatment adherence.
The search results highlight several areas where detailed information is currently lacking:
To obtain the detailed application notes and protocols you require, I suggest the following:
Ridaforolimus is a potent, small-molecule inhibitor of the mammalian target of rapamycin (mTOR), a critical intracellular kinase that regulates cell growth, proliferation, metabolism, and survival. As a non-prodrug analog of rapamycin (sirolimus), it exhibits improved aqueous solubility, stability, and binding affinity compared to its parent compound [1] [2]. This document provides a detailed overview of the clinical application, experimental data, and practical protocols for using this compound in the context of advanced soft tissue and bone sarcomas, targeting the needs of researchers and drug development professionals.
The mechanistic target of rapamycin (mTOR) functions as a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in human cancers. This compound specifically inhibits the mTOR complex 1 (mTORC1), leading to downstream effects that include cell cycle arrest, reduced angiogenesis, and induced apoptosis in susceptible tumor cells [1] [3]. Early-phase clinical trials demonstrated promising activity of this compound against sarcomas, leading to its dedicated evaluation in this hard-to-treat cancer type [4].
This compound exerts its effects by forming a complex with the intracellular protein FKBP12. This complex then binds with high affinity to the FRB domain of mTOR within the mTORC1 complex, potently inhibiting its kinase activity [3]. The following diagram illustrates the core signaling pathway affected by this compound.
Diagram 1: The PI3K/AKT/mTOR Signaling Pathway and this compound Inhibition. This compound, complexed with FKBP12, directly inhibits mTORC1, blocking its ability to phosphorylate key downstream effectors like S6K1 and 4E-BP1. This inhibition ultimately suppresses protein synthesis and cell proliferation. The red octagon highlights the drug's point of action. Adapted from mechanistic descriptions in the literature [1] [3].
Inhibition of mTORC1 by this compound leads to several critical pharmacodynamic consequences that contribute to its antitumor effects:
Biomarkers of mTOR pathway inhibition include reduced phosphorylation of the downstream targets ribosomal protein S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Assessment of these phosphoproteins in surrogate tissues (e.g., skin or tumor biopsies) can serve as a pharmacodynamic marker of this compound activity [1] [5].
The clinical development of this compound in sarcomas has progressed through phase II to phase III trials. The pivotal phase II study established proof-of-concept, leading to a larger phase III trial investigating its role as maintenance therapy [4] [5].
Table 1: Efficacy Outcomes from Key this compound Trials in Sarcoma
| Trial Phase | Patient Population | Regimen | Clinical Benefit Rate (CBR) | Median PFS | Median OS | Reference |
|---|---|---|---|---|---|---|
| Phase II | N=212; Advanced and pre-treated bone and soft tissue sarcomas | 12.5 mg IV once daily for 5 days every 2 weeks | 28.8% (61/212) | 15.3 weeks | 40 weeks | [5] |
| Phase III (SUCCEED) | Patients with metastatic sarcoma who achieved response or stable disease after prior chemo | 40 mg oral once daily for 5 days each week | Not Specified | Statistically significant improvement vs. placebo | Not Specified | [4] |
CBR: Complete Response + Partial Response + Stable Disease ≥ 16 weeks; PFS: Progression-Free Survival; OS: Overall Survival.
The phase II trial, which treated 212 patients with various sarcoma subtypes, demonstrated that single-agent this compound provided a clinically meaningful disease stabilization rate, with a median progression-free survival (PFS) of 15.3 weeks in a heavily pre-treated population. The confirmed objective response rate per RECIST criteria was low (1.9%), indicating that the primary antitumor effect of this compound is disease stabilization rather than tumor regression [5]. This finding is consistent with the cytostatic mechanism of action of mTOR inhibitors.
The safety profile of this compound is consistent with other rapalogs. Adverse events are generally manageable with supportive care and dose modifications.
Table 2: Common Treatment-Related Adverse Events (AEs) with this compound [4] [1] [5]
| Adverse Event | Frequency | Grade | Management Recommendations |
|---|---|---|---|
| Stomatitis / Mucosal Inflammation | Very Common | Mostly Grade 1/2 | Proactive oral hygiene, salt/soda mouth rinses; topical corticosteroids (e.g., dexamethasone elixir). |
| Rash | Very Common | Mostly Grade 1/2 | Topical emollients and corticosteroids; antihistamines for pruritus. |
| Fatigue / Asthenia | Common | Grade 1/2 | Manage with adequate rest and nutritional support. |
| Hyperglycemia | Common | Grade 1/2 | Monitor blood glucose; may require initiation or adjustment of antidiabetic medication. |
| Thrombocytopenia | Common | Grade 1/2 | Monitor blood counts; may require dose interruption for Grade 3/4. |
| Diarrhea | Common | Grade 1/2 | Supportive care with antidiarrheal agents (e.g., loperamide). |
| Nausea | Common | Grade 1/2 | Prophylactic use of antiemetics. |
This protocol outlines a standard method for evaluating the direct antiproliferative effects of this compound on human sarcoma cell lines.
Materials:
Procedure:
This protocol describes the evaluation of mTOR pathway inhibition in tumor xenograft models or patient biopsy samples.
Materials:
Procedure for Western Blot:
Procedure for IHC:
Given its cytostatic nature, this compound is a rational candidate for combination therapy. The withdrawn Phase I trial (NCT01296659) aimed to explore its combination with standard chemotherapy (AIM or TG regimens) to assess tolerability and define a Phase II dose [6]. Rational combinations include:
The concept of maintenance therapy—continuing a less-toxic agent to prolong the disease control achieved by initial chemotherapy—is being explored in sarcomas. This compound was investigated in this context in the phase III SUCCEED trial, which enrolled patients with metastatic sarcoma who had achieved a response or stable disease after a minimum of 4 cycles of prior chemotherapy [4] [8]. The trial demonstrated a statistically significant improvement in PFS, highlighting the potential of mTOR inhibition as a switch maintenance strategy to extend the duration of disease control and delay progression [8].
This compound represents a targeted therapeutic option with clinically validated activity in advanced soft tissue and bone sarcomas. Its primary benefit lies in inducing disease stabilization and prolonging progression-free survival, particularly in the maintenance setting. Future research should focus on identifying predictive biomarkers—such as specific genetic alterations in the PI3K/AKT/mTOR pathway or proteomic signatures—to better select patients most likely to derive benefit. Furthermore, innovative combination regimens hold promise for enhancing the efficacy of this compound and overcoming the inherent limitations of single-agent targeted therapy in heterogeneous malignancies like sarcoma.
The following table summarizes key quantitative data on stomatitis incidence from clinical studies, which is crucial for anticipating this adverse event in research.
| mTOR Inhibitor | Overall Stomatitis Incidence | Severe (G3-G4) Stomatitis Trend | Notes |
|---|---|---|---|
| Ridaforolimus | 54.76% (598/1,092 patients) [1] | Rare [1] | Highest incidence among common mTOR inhibitors [1] |
| Temsirolimus | 27.02% (724/2,679 patients) [1] | Rare [1] | - |
| Everolimus | 25.07% (3,959/15,787 patients) [1] | Rare [1] | - |
| General mTORi | Appears in ~66% of patients in some cohorts [2] | Primarily low-grade (G1-G2) [1] [2] | Described as mTOR inhibitor-associated stomatitis (mIAS) [2] |
Clinical Characteristics of mIAS:
The diagram below illustrates the current hypothesis for the development of mIAS, which is distinct from conventional chemotherapy-induced mucositis.
This pathogenesis differs from conventional mucositis, which involves a complex five-stage sequence including direct DNA damage, activation of transcription factors like NF-κB, amplification of tissue injury, and ulceration [3].
This section addresses specific issues in a question-and-answer format, providing actionable protocols for clinical trial management.
Q1: What are the first-line management strategies for mIAS in a clinical trial setting? A1: Clinical evidence supports a multi-pronged approach:
Q2: How does combination therapy influence the incidence and management of stomatitis? A2: Combination regimens require careful dosing to mitigate overlapping toxicities.
Q3: What is the recommended dosing schedule for single-agent this compound to balance efficacy and tolerability? A3: Clinical trials have established an optimal dosing schedule.
For consistent monitoring and reporting of mIAS in a research context, implement the following workflow:
Workflow Notes:
The table below explains the core molecular mechanism by which ridaforolimus disrupts glucose metabolism.
| Mechanism Component | Biological Impact | Consequence |
|---|---|---|
| mTORC1 Inhibition [1] [2] | Disrupts normal insulin signaling downstream of the insulin receptor (IR) [3]. | Induces insulin resistance in peripheral tissues [4]. |
| Loss of Feedback Inhibition [5] | Unregulated activation of upstream pathways, including Insulin Receptor Substrate-1 (IRS-1) [5]. | Increases hepatic gluconeogenesis (new glucose production) and reduces glucose uptake [5]. |
| PI3K/AKT Pathway Alteration | Contributes to systemic insulin resistance; hyperglycemia is a class effect of mTOR inhibitors [6] [3]. | Manifest as elevated blood glucose levels. |
This mechanistic relationship is illustrated in the following pathway diagram:
The following table quantifies the risk of metabolic adverse events associated with mTOR inhibitors like this compound, based on a meta-analysis of clinical trials [6]. This data provides a benchmark for the expected frequency of these laboratory findings.
| Adverse Event | All Grade Incidence Rate (95% CI) | Grade 3-4 Incidence Rate (95% CI) | Incidence Rate Ratio vs. Control (95% CI) |
|---|---|---|---|
| Any Metabolic Event | 0.70 (0.47, 0.93) | 0.11 (0.08, 0.15) | 2.93 (2.33, 3.70) |
| Hyperglycemia | Not separately quantified | Not separately quantified | 2.95 (2.14, 4.05) |
| Hypercholesterolemia | Not separately quantified | Not separately quantified | 3.35 (2.17, 5.18) |
| Hypertriglyceridemia | Not separately quantified | Not separately quantified | 2.49 (1.76, 3.52) |
Key: Incidence Rate = events per person-year. Incidence Rate Ratio (IRR) >1 indicates increased risk with mTOR inhibitors [6].
For researchers designing preclinical or clinical studies, the following protocol provides a framework for monitoring and managing hyperglycemia.
Q1: Is hyperglycemia an on-target effect of this compound? Yes. Hyperglycemia is a class-specific, on-target effect of mTORC1 inhibitors [6]. It results from the disruption of insulin signaling and should be anticipated in experimental models.
Q2: What is the typical onset time for hyperglycemia in preclinical models? The search results do not specify the exact onset time in animal models. Empirical data from your pilot studies is crucial. In human clinical trials, onset can occur within the first few treatment cycles.
Q3: How can I confirm the mechanism in my cell line model? You can confirm the mechanism by demonstrating:
Q4: Are there specific drug combinations that can mitigate this hyperglycemia? Preclinically, combining this compound with an IGF-1R inhibitor (e.g., dalotuzumab) has been shown to abrogate the compensatory AKT activation and may mitigate associated metabolic toxicities [5].
The table below summarizes the incidence of pulmonary adverse events associated with mTOR inhibitors like ridaforolimus, based on a meta-analysis of clinical trials [1].
| Adverse Event | All Grade Incidence per Patient (95% CI) | Grade 3-4 Incidence per Patient (95% CI) | Incidence Rate Ratio vs. Control (95% CI) |
|---|---|---|---|
| Pneumonitis | 0.11 (0.06 - 0.17) | 0.03 (0.01 - 0.04) | 19.0 (6.5 - 55.4) |
| Cough | 0.23 (0.20 - 0.27) | 0.01 (0.00 - 0.01) | 1.9 (1.6 - 2.4) |
| Dyspnea | 0.15 (0.10 - 0.21) | 0.03 (0.02 - 0.04) | 2.0 (1.2 - 3.3) for Grade 3-4 |
Key Clinical Characteristics:
A systematic approach is required to diagnose this compound-associated pneumonitis and rule out other causes. The following diagram outlines the diagnostic workflow, integrating standard clinical practice with insights from the search results.
Key Diagnostic Criteria [1]:
Management is guided by the severity grade established during diagnosis. The primary intervention is dose modification or drug interruption, often combined with supportive care.
Corticosteroid Use:
For professionals designing or conducting clinical trials with this compound:
The following table summarizes the standard dosing and management for toxicities associated with ridaforolimus, based on data from multiple clinical trials.
| Parameter | Standard Dosing (Oral) | Common Toxicities (Select Grade 3/4) | Recommended Dose Reduction/Management |
|---|
| Single Agent | 40 mg once daily for 5 days/week (28-day cycle) [1] [2] | • Stomatitis/Mucositis: 16% (IV) [2] • Thrombocytopenia: Late onset, dose-limiting [3] • Anaemia: 27% [4] • Hyperglycaemia: 11% [4] | • Stomatitis: Dose reduction or symptomatic therapy [2]. • Thrombocytopenia: Led to a lower recommended Phase II dose in a combo study [3]. | | With Bicalutamide | 30 mg once daily for 5 days/week [5] | • Stomatitis (Grade 2, DLT) [5] • Hyperglycemia (Grade 3, DLT) [5] | Dose reductions frequently required; combination may be poorly tolerated [5]. | | With Exemestane (R/E) | 30 mg once daily for 5 days/week [6] | • Stomatitis: 95% (all grades), frequent Grade 3 [6] • Pneumonitis: 22.5% (all grades) [6] • Hyperglycemia: 27.5% (all grades) [6] | Temporary and permanent dose reductions permitted per guidelines [6]. | | With Dalotuzumab & Exemestane (R/D/E) | 10 mg once daily for 5 days/week [6] | • Stomatitis: 76.9% (all grades) [6] • Pneumonitis: 5.1% (all grades) [6] • Hyperglycemia: 28.2% (all grades) [6] | Lower 10 mg dose used to improve tolerability and reduce stomatitis incidence [6]. |
Here are detailed methodologies based on clinical trial procedures for monitoring and managing key toxicities.
Stomatitis was a frequent dose-limiting toxicity. The following protocol was applied in clinical trials:
Thrombocytopenia can be a late-onset and dose-limiting toxicity.
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, metabolism, and proliferation [1]. This compound specifically inhibits the mTOR complex 1 (mTORC1) signaling pathway. The diagram below illustrates the mechanism of action and the biological rationale for common toxicities.
The inhibition of mTORC1 by this compound disrupts critical cellular functions, leading to both its antitumor effects and its characteristic toxicities [1]. For instance, the high rate of stomatitis is likely due to the role of mTOR in maintaining the integrity of rapidly turning over mucosal tissues. Metabolic toxicities like hyperglycemia and hyperlipidemia occur because mTOR is a key regulator of cellular metabolism [3] [2].
The table below summarizes the quantitative effects of a strong CYP3A inhibitor and inducer on this compound pharmacokinetics in a clinical study [1].
| Interacting Drug | Role of Interacting Drug | Change in this compound Exposure (AUC) | Change in this compound Cmax | Clinical Recommendation |
|---|---|---|---|---|
| Ketoconazole | Strong CYP3A Inhibitor | 8.51-fold increase (90% CI: 6.97, 10.39) [1] | 5.35-fold increase (90% CI: 4.40, 6.52) [1] | Avoid concurrent use. If combination is unavoidable, closely monitor for adverse events and consider dose reduction. |
| Rifampin | Strong CYP3A Inducer | ~43% decrease (GMR: 0.57; 90% CI: 0.41, 0.78) [1] | ~34% decrease (GMR: 0.66; 90% CI: 0.49, 0.90) [1] | Avoid concurrent use, as it may lead to reduced efficacy of this compound. |
The data in the table above was generated from a specific clinical study design. The following protocol outlines the methodology used, which can serve as a reference for your own research planning [1].
Objective: To assess the effects of multiple doses of the strong CYP3A inhibitor ketoconazole and the strong CYP3A inducer rifampin on the single-dose pharmacokinetics of this compound in healthy volunteers.
Study Design:
Key PK Parameters Measured:
Bioanalytical Method:
Data Analysis:
This compound is primarily cleared by metabolism via the cytochrome P450 3A (CYP3A) enzyme system and is also a substrate for the P-glycoprotein (P-gp) efflux transporter [1]. The following diagram illustrates its metabolic pathway and key interaction points.
This metabolic pathway explains the clinical observations:
The table below summarizes key findings from clinical trials on ridaforolimus combinations, highlighting common adverse events (AEs) and established maximum tolerated doses (MTD) [1].
| Combination Drug | Cancer Type (Trial Phase) | Common Adverse Events (AEs) | Dose-Limiting Toxicities (DLTs) | Maximum Tolerated Dose (MTD) |
|---|---|---|---|---|
| Bicalutamide [2] | Metastatic Castration-Resistant Prostate Cancer (Phase I/II) | Stomatitis, Hyperglycemia | Grade 3 hyperglycemia; Grade 2 stomatitis | 30 mg/day this compound (5 days/week) + 50 mg/day bicalutamide |
| MK-0752 (Notch inhibitor) [3] | Advanced Solid Tumors (Phase I) | Stomatitis, Diarrhea, Decreased appetite, Hyperglycemia, Thrombocytopenia, Asthenia, Rash | Grade 3 stomatitis, Grade 3 diarrhea, Grade 3 asthenia | 20 mg/day this compound (5 days/week) + 1800 mg/week MK-0752 |
| MK-2206 (AKT inhibitor) [4] | Advanced Malignancies (Phase I) | Rash, Stomatitis, Diarrhea, Decreased appetite | Grade 3 rash | 10 mg/day this compound (5 days/week) + 90 mg/week MK-2206 |
This compound is a mammalian target of rapamycin (mTOR) inhibitor that specifically targets the mTORC1 complex [5] [6]. It binds to FKBP12 within cells, and this complex then inhibits mTORC1, leading to reduced phosphorylation of its downstream effectors, such as 4E-BP1 and S6K, which control protein translation, cell growth, and proliferation [1] [5] [6].
The rationale for combination therapy often stems from significant crosstalk between signaling pathways. For instance, combining this compound with an AKT inhibitor (like MK-2206) provides a more comprehensive blockade of the PI3K/AKT/mTOR pathway, potentially overcoming feedback loops that can lead to drug resistance [4]. Similarly, combining it with a Notch inhibitor (like MK-0752) targets two interconnected pathways that both support tumor growth and metabolism [3].
Here are answers to frequently asked questions regarding managing adverse events in this compound-based trials.
Q1: What are the most common adverse events (AEs) with this compound combinations, and how can they be managed?
Q2: How is the Maximum Tolerated Dose (MTD) determined for a new this compound combination? The MTD is typically identified in Phase I trials using a standard "3+3" dose-escalation design [3]. In this design:
Q3: Our preclinical data is promising, but our clinical trial is plagued by dose-limiting stomatitis. What strategies can we explore?
Q4: Why combine this compound with other targeted agents instead of using it alone? The primary rationale is to achieve a more potent and comprehensive blockade of oncogenic signaling networks to overcome resistance and improve efficacy.
The table below summarizes the incidence of elevated liver enzymes observed in clinical trials, as reported in a 2024 systematic review [1] [2].
| Trial Population | Ridaforolimus Dose & Schedule | Adverse Event (Grade) | Incidence | Citation |
|---|---|---|---|---|
| Pediatric patients with refractory solid tumors | 8-16 mg/m², 5 days/week | Increased ALT (Grade 3) | Occurred, but Maximum Tolerated Dose (MTD) was not established [2]. | |
| Chinese patients with advanced solid tumors | 40 mg, QD × 5 days/week | Overall, drug was well tolerated; specific liver toxicity rates not detailed [1] [2]. | ||
| Patients with soft tissue and bone sarcomas | 40 mg, QD × 5 days/week | Data on dose adjustments and discontinuations due to AEs (including hepatic events) were a primary outcome, but specific rates not listed [1]. |
A pivotal Phase III trial specifically noted that adverse events, including laboratory abnormalities, were managed effectively with dose delays and reductions, suggesting this is a key management strategy for toxicity [1].
Since detailed protocols are not available in the search results, the diagram below outlines a logical workflow you can adapt to build your own experimental plan for assessing this compound-induced hepatotoxicity.
To fill the gaps in the available literature, here are some critical areas to focus on in your experimental design:
The discontinuation rates due to adverse events (AEs) for ridaforolimus are consistently higher than those for comparator treatments or placebos across multiple clinical trials. The table below summarizes the key findings:
| Trial Context | Discontinuation due to AEs (this compound) | Discontinuation due to AEs (Comparator) | Common Grade ≥3 Adverse Events |
|---|---|---|---|
| Advanced Endometrial Carcinoma (Phase II) [1] | 33% | 6% (progestin/investigator's choice chemo) | Hyperglycemia (19%), Anemia (13%), Diarrhea (11%) |
| Sarcoma Maintenance (Phase III) [2] | 14% | 2% (placebo) | Stomatitis (12%), Hyperglycemia (13%) |
| Advanced Endometrial Cancer (Phase II, IV) [3] | Information missing | Not applicable (single-arm trial) | Anemia (27%), Hyperglycemia (11%) |
| Japanese Solid Tumors (Phase I) [4] | 46% (6 of 13 patients) | Not applicable | Stomatitis, Anorexia, Vomiting, Interstitial Pneumonitis |
The adverse event profile of this compound is characteristic of mTOR inhibitors. The most common AEs that contribute to dose modifications and treatment discontinuation include [5] [2]:
Proactive monitoring and management are critical for maintaining patients on this compound therapy. Below is a general workflow for managing its key adverse events, synthesized from clinical trial practices.
The management strategies align with the following clinical approaches:
| Feature | Ridaforolimus | Everolimus | Temsirolimus |
|---|---|---|---|
| FDA Approval Status | Not approved for cancer (as of 2012) [1] | Approved for multiple cancers (e.g., breast, renal, neuroendocrine) [2] | Approved for advanced renal cell carcinoma [2] |
| Key Efficacy Data | Single-agent: Disease stabilization in various solid tumors [1] Combination Therapy: Explored in multiple clinical trials (e.g., with ponatinib, dalotuzumab) [1] | Breast Cancer: Median PFS of 4.13 months with endocrine therapy [3]. In a new Phase III trial, PFS was 8.77 months when combined with giredestrant [4] | Renal Cell Carcinoma: Superior to pazopanib in low-risk patient group (mortality rate 0.23 vs. 0.44) [5] | | Safety Profile (Mucosal Injury) | Increased risk of all-grade and high-grade stomatitis and diarrhea [6] | Increased risk of all-grade and high-grade stomatitis and diarrhea [6] | Increased risk of all-grade and high-grade stomatitis and diarrhea [6] | | Key Research Applications | Precision mTOR inhibition; synergy studies (e.g., with dual HER2 blockade); AI-driven senolytic research [7] | Real-world outcomes; combinations with novel agents (e.g., SERDs like giredestrant) [3] [4] | Exploration in novel combinations (e.g., with metformin in endometrial cancer) [8] |
The three drugs are all rapalogs that inhibit the mTOR pathway, a critical regulator of cell growth and proliferation. The diagram below illustrates the targeted pathway and its cellular effects.
This compound is noted for its high potency and selectivity, with an IC50 of 0.2 nM for mTOR inhibition. It effectively blocks the phosphorylation of downstream targets like S6 ribosomal protein and 4E-BP1, leading to reduced protein synthesis and cell cycle arrest [7]. It also demonstrates anti-angiogenic effects by inhibiting VEGF production [7].
When deciding which mTOR inhibitor to use in a research or clinical context, several factors beyond direct efficacy come into play:
The "most efficacious" drug is highly context-dependent. The choice for a specific research project or clinical application should be guided by:
The table below summarizes the key efficacy and safety outcomes from the SUCCEED trial for patients with metastatic soft-tissue or bone sarcomas who had previously benefited from chemotherapy [1] [2] [3].
| Parameter | Ridaforolimus | Placebo | Hazard Ratio (HR) & P-value |
|---|---|---|---|
| Median PFS (Independent Review) | 17.7 weeks [1] [3] | 14.6 weeks [1] [3] | HR: 0.72 (95% CI, 0.61-0.85); P = .001 [1] |
| Median PFS (Investigator Assessment) | 22.4 weeks [2] [4] | 14.7 weeks [2] [4] | HR: 0.69; P < .0001 [2] [4] |
| 3-Month PFS Rate | 70% [2] [4] | 54% [2] [4] | - |
| 6-Month PFS Rate | 34% [2] [4] | 23% [2] [4] | - |
| Best Target Lesion Response | Mean 1.3% decrease [1] [3] | Mean 10.3% increase [1] [3] | P < .001 [1] |
| Median Overall Survival (OS) | 90.6 weeks (≈21.4 mos) [1] [4] | 85.3 weeks (≈19.2 mos) [1] [4] | HR: 0.93 (95% CI, 0.78-1.12); P = .46 [1] |
| Common Adverse Events (All Grades) | Stomatitis (61%), Infections (52%), Fatigue (36%), Thrombocytopenia (34%), Diarrhea (32%) [1] [4] | Stomatitis (18%), Infections (26%), Fatigue (22%), Thrombocytopenia (4%), Diarrhea (18%) [1] [4] | - |
| Grade ≥3 Adverse Events | 64.1% [1] [3] | 25.6% [1] [3] | - |
| Common Grade ≥3 AEs | Thrombocytopenia (10%), Stomatitis (9%), Anemia (7%), Hyperglycemia (7%) [4] | Thrombocytopenia (1%), Stomatitis (<1%), Anemia (3%), Hyperglycemia (<1%) [4] | - |
The data presented above was generated through a rigorous international phase III trial. Here are the key methodological details [1] [4]:
This compound is a potent small-molecule inhibitor of the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and survival [5] [4]. The following diagram illustrates the relevant signaling pathway and the drug's mechanism.
As shown, this compound specifically forms a complex with FKBP12 in the cell, which then binds to and inhibits the mTORC1 complex [5]. This inhibition leads to the downregulation of key downstream effector proteins, phosphorylated 4E-BP1 (p-4E-BP1) and phosphorylated S6 (pS6), which are crucial for protein synthesis and cell cycle progression [5]. The net effect is cell cycle arrest, reduced cell size, and antiangiogenic effects [5].
The table below summarizes the toxicity profile of this compound and provides a comparative view with other approved mTOR inhibitors, based on adverse event data from clinical trials and meta-analyses.
| Toxicity | This compound (from clinical trials) | mTOR Inhibitor Class (from meta-analyses) |
|---|---|---|
| General Profile | Higher incidence of Grade ≥3 AEs (64.1%) vs. placebo (25.6%) [1]. | Consistent class-wide toxicities, though frequency of specific AEs may vary by compound and cancer type [2] [3]. |
| Mucositis/Stomatitis | Very common; a frequent cause of dose reduction [1] [4]. | A hallmark toxicity of the class [3]. |
| Metabolic Effects | Hyperglycemia and hypertriglyceridemia are common [1]. | Common metabolic disturbances [2] [5]. |
| Hematologic Toxicity | Thrombocytopenia is a notable and common event [1]. Can be dose-limiting in combinations (e.g., with vorinostat) [6]. | Thrombocytopenia, anemia, and neutropenia are frequently reported [2]. |
| Pulmonary Toxicity | Increased risk of non-infectious pneumonitis [1]. | A well-recognized, class-specific adverse event. Incidence of any grade ~11%; Grade 3-4 ~3% [3]. |
| Renal Toxicity | - | Increased relative risk (RR=1.55) for all-grade acute kidney injury (AKI) compared to non-mTOR inhibitor controls [2]. |
| Infections | More common with this compound than placebo [1]. | Increased susceptibility to infections is a known side effect [2] [3]. |
| Other Common AEs | Fatigue, rash, diarrhea [1] [7]. | Asthenia/fatigue, rash, diarrhea, and edema are commonly observed [2]. |
Understanding the mechanism of action and how toxicity is assessed in clinical trials is crucial for a meaningful comparison.
mTOR inhibitors are not all identical. Their molecular targets and downstream effects influence both their efficacy and toxicity profile.
The diagram illustrates that first-generation mTOR inhibitors like This compound, everolimus, and temsirolimus (rapalogs) function similarly. They form a complex with FKBP12 that primarily inhibits mTORC1 [5] [8]. This incomplete inhibition can trigger feedback loops that reactivate AKT via mTORC2, potentially affecting both efficacy and toxicity [9]. Second-generation inhibitors (e.g., Torin-2) are ATP-competitive and directly inhibit the kinase activity of both mTORC1 and mTORC2, leading to a broader suppression of the pathway but potentially a different toxicity profile [5] [9].
The data in the table above is primarily gathered through structured clinical trials. Here are the core methodologies:
For researchers, this underscores the importance of prophylactic management for common AEs like stomatitis and diligent monitoring for more serious toxicities like pneumonitis and AKI in any clinical program involving an mTOR inhibitor.
| Trial / Parameter | Ridaforolimus | Placebo | Hazard Ratio (HR) / P-value |
|---|---|---|---|
| SUCCEED Phase III Trial [1] [2] [3] | (n=347) | (n=364) | |
| Progression-Free Survival (PFS) | |||
| - Median PFS (Independent Review) | 17.7 weeks | 14.6 weeks | HR: 0.72; P = 0.001 |
| - Median PFS (Investigator Assessment) | 22.4 weeks | 14.7 weeks | HR: 0.69; P < 0.0001 |
| - 6-Month PFS Rate | 34% | 23% | |
| Overall Survival (OS) | |||
| - Median OS | 90.6 weeks (≈21.4 mo) | 85.3 weeks (≈19.2 mo) | HR: 0.93; P = 0.46 |
| Tumor Response [1] [3] | |||
| - Best Target Lesion Response | -1.3% decrease | +10.3% increase | P < 0.0001 |
| - Clinical Benefit Rate | 40.6% | 28.6% | P = 0.0009 |
| Common Adverse Events (AEs) ≥30% (All Grades) [2] [3] | |||
| - Stomatitis (mouth sores) | 61% | 18% | |
| - Infections | 52% | 26% | |
| - Fatigue | 36% | 22% | |
| - Thrombocytopenia | 34% | 4% | |
| - Diarrhea | 32% | 18% | |
| Grade ≥3 Adverse Events [1] [2] [3] | 64.1% | 25.6% | |
| - Thrombocytopenia | 10% | 1% | |
| - Stomatitis | 9% | <1% | |
| - Hyperglycemia | 7% | <1% |
For a rigorous comparison, it's essential to understand the design of the key trials that generated this data.
SUCCEED Trial Design (NCT00538239)
mTOR Pathway Inhibition Assessment
The following diagram illustrates the signaling pathway targeted by this compound, highlighting its specific inhibitory action on the mTORC1 complex.
The following table consolidates objective response rates (ORR) and clinical benefit rates (CBR) from multiple studies. Note that CBR typically includes patients with a complete response, partial response, or stable disease for a specified minimum duration.
| Tumor Type | Study Details / Patient Population | Response Rate | Key Findings / Other Metrics |
|---|---|---|---|
| Advanced Endometrial Cancer | Recurrent, previously treated [1] | ORR: 8.8% [1] | Disease stabilization in 53% of patients [1]. |
| Advanced Endometrial Cancer | Randomized phase II trial; recurrent disease [1] | ORR: 0% (vs. 4% in control) [1] | Significantly improved Progression-Free Survival (PFS) vs. control (1.7 months) [1]. |
| Advanced Sarcoma | Phase II trial (n=212); various subtypes (bone, leiomyosarcoma, liposarcoma, other soft tissue) [1] | ORR: ~2.4% (5 Partial Responses out of 212) [1] | CBR: 29% (PR + Stable Disease ≥16 weeks); Median overall survival was 40.1 weeks [1]. |
| Various Advanced Solid Tumors | Phase I study in Chinese patients with refractory tumors (e.g., colon, breast cancer) [2] | ORR: 0% [2] | Disease Control: 100% (All 11 evaluable patients achieved stable disease) [2]. |
| Papillary Renal Cell Carcinoma | Phase I study of this compound + Vorinostat (n=3) [3] | Specific ORR not provided [3] | Prolonged disease control observed (54 and 80 weeks) in 2 of 3 patients, suggesting potential in this subtype [3]. |
To help you interpret the data, here are the methodologies commonly used in the cited this compound trials.
The following diagram illustrates the mechanistic target of this compound, which underlies its therapeutic effects.
This compound is a non-prodrug rapalog that specifically inhibits the mammalian target of rapamycin complex 1 (mTORC1) [4] [1]. By targeting mTORC1, it downregulates the phosphorylation of key downstream effector proteins, 4E-BP1 and S6K1 (which phosphorylates S6), which are critical for protein synthesis, cell growth, and proliferation [4]. This mechanism explains the drug's ability to induce cell cycle arrest and demonstrate anti-tumor activity across various cancers [4].
The diagram below illustrates the PI3K/AKT/mTOR pathway that ridaforolimus targets, and the pivotal role PTEN plays in its regulation.
PTEN normally acts as a tumor suppressor by dephosphorylating PIP3, thereby inhibiting the PI3K/AKT/mTOR pathway. Loss of PTEN function, a common event in cancers, leads to constitutive activation of this pathway, making cancer cells particularly reliant on mTOR signaling for growth and survival. This creates a state known as "oncogene addiction," which theoretically makes PTEN-deficient tumors more vulnerable to mTOR inhibition [1] [2].
This compound is a potent and selective mTOR inhibitor that forms a complex with FKBP12, directly targeting mTOR complex 1 (mTORC1). This leads to cell cycle arrest, reduced cell size, and antiangiogenic effects [3] [4].
The tables below summarize the activity of this compound in various cancer models with different PTEN statuses.
Table 1: Preclinical Evidence from Cell Line Studies
| Tumor Type | PTEN Status | Model/System | Key Finding on this compound Activity | Experimental Context |
|---|---|---|---|---|
| Prostate Cancer [1] | Loss/Mutation | Multiple cell lines | Greater sensitivity; synergistic antiproliferative effect with bicalutamide. | In vitro proliferation assays; PTEN loss associated with elevated AKT/mTOR activity. |
| Sarcoma [2] | Wild-type (4/5 lines) | Panel of 5 sarcoma cell lines | Sensitivity maintained; IC50 values within clinically relevant dose range (0.7-10 nM). | In vitro cytotoxicity assay; constitutive pathway activation was independent of PTEN status. |
| Sarcoma [2] | Missense Mutation (1/5 lines: GCT) | GCT cell line (Exon 6 mutation) | Sensitivity maintained; IC50 values within clinically relevant dose range. | In vitro cytotoxicity assay; mutation led to loss of PTEN protein expression. |
Table 2: Clinical Evidence from Trials and Patient Studies
| Context / Tumor Type | PTEN Status | Clinical Outcome | Implication / Conclusion |
|---|---|---|---|
| Advanced Endometrial Cancer [5] | Loss of Expression | Did not predict clinical benefit (stable disease ≥20 weeks). | PTEN status alone was not a reliable predictive biomarker for everolimus (another mTOR inhibitor) response in this trial. |
| Pediatric Solid Tumors [6] | Not specified in result | Well-tolerated; anti-tumor activity observed (e.g., stable disease in pineoblastoma & glioma). | Confirms this compound has meaningful biological activity in human tumors, regardless of underlying PTEN status. |
For researchers looking to replicate or understand the foundational studies, here are the methodologies for key experiments cited above.
1. In Vitro Proliferation Assay (Prostate Cancer Cell Lines) [1]
2. PTEN Characterization & Cytotoxicity Assay (Sarcoma Cell Lines) [2]
Ridaforolimus is a potent, selective non-prodrug analog of rapamycin that inhibits the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, metabolism, and proliferation [1]. Its mechanism is consistent across patient populations.
The diagram below illustrates the core signaling pathway affected by this compound.
A key difference between pediatric and adult use lies in the dosing regimen. Clinical trials have established body-surface-area dosing for children, which results in a higher relative exposure compared to the fixed dosing used in adults.
The table below summarizes the pivotal dosing and administration data.
| Parameter | Pediatric Patients | Adult Patients |
|---|---|---|
| Recommended Phase 2 Dose (RP2D) | 33 mg/m² orally, 5 consecutive days per week, in 28-day cycles [2] [3]. | 40 mg orally (fixed dose), 5 consecutive days per week [1]. |
| Dosing Basis | Body Surface Area (BSA) [2]. | Fixed dose [1]. |
| Pharmacokinetic Insight | Exposure at 28 mg/m² and 33 mg/m² exceeded adult target levels, justifying the higher BSA-based dose [2]. | A single 40 mg dose was well tolerated; absorption was not significantly affected by food [1]. |
| Maximum Tolerated Dose (MTD) | Not determined in the phase I study; escalation concluded at 33 mg/m² [2]. | Established in earlier adult trials (not detailed in provided results). |
This compound has shown clinical activity characterized primarily by disease stabilization in advanced, pretreated patients across both age groups.
| Tumor Type | Pediatric Patients | Adult Patients |
|---|---|---|
| General Solid Tumors | Stable Disease (SD) was the best observed response in a phase I trial. Two patients with central nervous system tumors (pineoblastoma and diffuse intrinsic pontine glioma) had SD for 12 and 46 cycles, respectively [2]. | In Chinese patients with refractory solid tumors, this compound was noted to stabilize disease rather than cause tumor shrinkage [1]. |
| Sarcoma | In the SUCCEED trial, 7 pediatric patients (13-17 years) showed: 1 Partial Response (PR), 4 SD, and 2 Progressive Disease (PD) [2]. | The phase III SUCCEED trial demonstrated a 28% reduction in the risk of progression or death compared to placebo in patients with advanced soft tissue and bone sarcomas [1] [2]. |
| Other Cancers | Activity was observed in various advanced solid tumors [2]. | Explored in endometrial, ovarian, prostate, breast cancer, and renal cell carcinoma in various trials [1]. |
The safety profile of this compound is well-characterized and remarkably consistent between pediatric and adult populations. Adverse events are generally manageable and align with the class effects of mTOR inhibitors.
The table below compares commonly reported treatment-related adverse events (AEs) from key trials.
| Adverse Event | Pediatric Patients (Frequency ≥40%) [2] | Adult Patients (Summary) [1] |
|---|---|---|
| Stomatitis | Very Common (Grade 1-2) | Included in overall AE assessment |
| Thrombocytopenia | Very Common (Grade 1-2) | Included in overall AE assessment |
| Hypertriglyceridemia | Very Common (Grade -2) | Included in overall AE assessment |
| Elevated Liver Enzymes | Increased ALT & AST (Grade 1-2) | Included in overall AE assessment |
| Fatigue | Very Common | Included in overall AE assessment |
| Anemia | Very Common | Included in overall AE assessment |
| Hypercholesterolemia | Very Common | Included in overall AE assessment |
| Dose-Limiting Toxicity | One DLT (Grade 3 increased ALT) at 33 mg/m² [2]. | Previous studies established safety, with no QTc prolongation in advanced cancer patients [1]. |
The clinical development strategy for this compound reflects different emphases in pediatric versus adult oncology.
For reproducibility and critical evaluation, here are the core methodologies from the cited key studies.
Health Hazard;Environmental Hazard